N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanocyclopentyl group, a pyrazolylmethyl group, and a piperidinylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Synthesis of the pyrazolylmethyl intermediate: This involves the reaction of pyrazole with formaldehyde and a suitable amine to form the pyrazolylmethyl group.
Coupling of intermediates: The cyanocyclopentyl and pyrazolylmethyl intermediates are then coupled using a piperidine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
N-(1-cyanocyclopentyl)-2-{2-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}acetamide: Similar structure with an imidazolylmethyl group instead of a pyrazolylmethyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c18-14-17(7-2-3-8-17)20-16(23)13-21-10-4-1-6-15(21)12-22-11-5-9-19-22/h5,9,11,15H,1-4,6-8,10,12-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZMYGTYXMYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=CC=N2)CC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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